methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the Isobutylphenyl Group: This step involves the alkylation of the pyrazole ring with 4-isobutylbenzyl chloride under basic conditions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the pyrazole derivative with hydrazine hydrate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the isobutyl group.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring and isobutyl group.
Reduction: Amine derivatives from the reduction of the hydrazone linkage.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to the presence of the pyrazole ring, which is a common pharmacophore in non-steroidal anti-inflammatory drugs.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target cyclooxygenase enzymes, similar to other pyrazole-containing compounds.
Pathways Involved: It may inhibit the synthesis of prostaglandins, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodobenzoate: An iodinated derivative of methyl benzoate with similar ester functionality.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Uniqueness
Methyl 4-[(E)-({[3-(4-isobutylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its combination of a pyrazole ring, a benzoate ester, and a hydrazone linkage, which imparts distinct chemical and biological properties not found in simpler esters or pyrazole derivatives.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)12-16-4-8-18(9-5-16)20-13-21(26-25-20)22(28)27-24-14-17-6-10-19(11-7-17)23(29)30-3/h4-11,13-15H,12H2,1-3H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
KFDAHSFNHSTLFS-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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